Losartan Isomer Impurity, Potassium Salt

Overview

Description

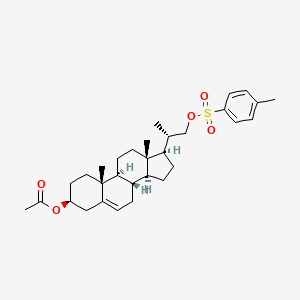

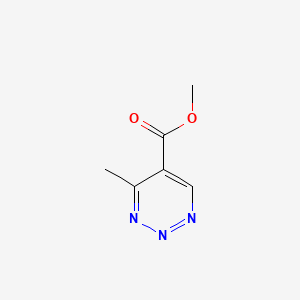

Losartan Isomer Impurity, Potassium Salt is a Losartan impurity . It is also known as 2-Butyl-5-chloro-1- [ [2’- (2H-tetrazol-5-yl) [1,1’-biphenyl]-4-yl]methyl]-1H-imidaz . It belongs to the Losartan API Family and is used in antihypertensive research .

Molecular Structure Analysis

The molecular formula of Losartan Isomer Impurity, Potassium Salt is C22H22ClKN6O . Its molecular weight is 461.0 . Further structural analysis would require more specific data or computational chemistry methods.Physical And Chemical Properties Analysis

Losartan Isomer Impurity, Potassium Salt is an off-white to pale yellow solid . More specific physical and chemical properties were not found in the search results.Scientific Research Applications

Cardiovascular Disease Treatment

Losartan is commonly used in the treatment of cardiovascular diseases such as hypertension . It works by inhibiting the renin-angiotensin-aldosterone system, blocking the angiotensin II receptor .

Theoretical and Experimental NMR Studies

Theoretical and experimental NMR studies have been conducted on Losartan. These studies have focused on calculations of the anion form of Losartan, taking into consideration both its synperiplanar and antiperiplanar configurations .

Drug Interaction Studies

Losartan is often studied in the context of drug interactions, particularly in relation to its role as an angiotensin II receptor antagonist .

Impurity Analysis

Losartan Isomer Impurity, Potassium Salt is used as a reference standard in the analysis of Losartan impurities .

Pharmacokinetic Studies

Losartan and its impurities are often the subject of pharmacokinetic studies, which examine how the drug is absorbed, distributed, metabolized, and excreted .

Drug Formulation and Stability Studies

Losartan Isomer Impurity, Potassium Salt can be used in drug formulation and stability studies. These studies help determine the best way to formulate the drug for maximum efficacy and shelf life .

Mechanism of Action

Target of Action

Losartan Isomer Impurity, Potassium Salt, also known as DTXSID90857944, is an impurity of Losartan . Losartan primarily targets the Angiotensin II Type 1 (AT1) receptor . The AT1 receptor plays a crucial role in the Renin-Angiotensin System (RAS), which is involved in the control of blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by Losartan is the Renin-Angiotensin System (RAS) . By blocking the AT1 receptor, Losartan inhibits the vasoconstrictive and aldosterone-secreting effects of Angiotensin II . This leads to vasodilation, a decrease in total peripheral resistance, and a reduction in blood pressure .

Pharmacokinetics

Losartan, the parent compound, is known to be well-absorbed after oral administration and undergoes significant first-pass metabolism in the liver to its active metabolite . The metabolite is primarily excreted in the urine

Result of Action

The primary result of Losartan’s action is a reduction in blood pressure . By blocking the AT1 receptor, Losartan inhibits the effects of Angiotensin II, leading to vasodilation and a decrease in total peripheral resistance . This can help in the management of hypertension and may also have beneficial effects in conditions such as heart failure .

Action Environment

The action of Losartan Isomer Impurity, Potassium Salt, like most drugs, can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other substances that can interact with the drug . .

Safety and Hazards

Future Directions

properties

IUPAC Name |

potassium;[2-butyl-5-chloro-1-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN6O.K/c1-2-3-8-20-24-19(14-30)21(23)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;/h4-7,9-12H,2-3,8,13-14H2,1H3,(H,25,26,27,28);/q-1;+1/i9D,10D,11D,12D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBEUZWUCMDLLLJ-OKYQSVLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)Cl)C[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2Cl)C[O-])CCCC)[2H])[2H])C3=CC=CC=C3C4=NNN=N4)[2H].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClKN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857944 | |

| Record name | Potassium (2-butyl-5-chloro-1-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-4-yl)methanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Losartan Isomer Impurity, Potassium Salt | |

CAS RN |

860644-28-6 | |

| Record name | Potassium (2-butyl-5-chloro-1-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-4-yl)methanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tris[2-(perfluorodecyl)ethyl] Phosphate](/img/structure/B590017.png)